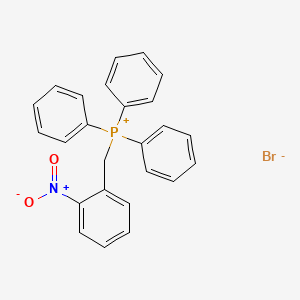

(2-Nitrobenzyl)triphenylphosphonium bromide

Description

Properties

IUPAC Name |

(2-nitrophenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO2P.BrH/c27-26(28)25-19-11-10-12-21(25)20-29(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATURWXASWONPRT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrNO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447054 | |

| Record name | [(2-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23308-83-0 | |

| Record name | 23308-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(2-Nitrophenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Nitro-benzyl)-triphenyl-phosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual-Role Reagent: A Technical Guide to (2-Nitrobenzyl)triphenylphosphonium Bromide

This guide provides an in-depth exploration of (2-Nitrobenzyl)triphenylphosphonium bromide, a versatile reagent with significant applications in synthetic organic chemistry and chemical biology. We will delve into its fundamental properties, synthesis, and its dual utility as a precursor for the Wittig reaction and as a photocleavable moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique characteristics in their work.

Core Molecular Profile

This compound is a quaternary phosphonium salt. The presence of the triphenylphosphine group imparts the lipophilic character necessary for solubility in many organic solvents, while the nitrobenzyl group is the cornerstone of its most interesting applications.

Physicochemical Properties

The key physicochemical data for this compound are summarized below. Understanding these properties is crucial for its appropriate handling, storage, and application in experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₁BrNO₂P | [1] |

| Molecular Weight | 478.33 g/mol | [2] |

| CAS Number | 23308-83-0 | [2] |

| Appearance | White to pale yellow crystalline solid | Inferred from related compounds[3][4] |

| Melting Point | Data not readily available (para-isomer melts at 275 °C with decomposition) | |

| Solubility | Soluble in polar organic solvents like ethanol, methanol, and acetonitrile. | Inferred from general properties of phosphonium salts[5] |

| Purity | Commercially available up to 98% | [2] |

Note on Melting Point: The absence of a defined melting point for the ortho-isomer in much of the literature may suggest decomposition upon heating. The value for the para-isomer is provided for reference.

Synthesis of the Phosphonium Salt

The synthesis of this compound is a straightforward two-step process, beginning with the bromination of o-nitrotoluene followed by a nucleophilic substitution reaction.

Step 1: Synthesis of 2-Nitrobenzyl Bromide (Precursor)

The precursor is typically synthesized via free-radical bromination of o-nitrotoluene. Various methods exist, with a common industrial approach utilizing hydrogen bromide and an oxidizing agent in the presence of a radical initiator.

Experimental Protocol: Synthesis of 2-Nitrobenzyl Bromide

This protocol is adapted from established industrial methods[6].

-

Reaction Setup: To a suitable reaction vessel, add o-nitrotoluene (1.0 eq), 48% aqueous hydrogen bromide (1.1 eq), the radical initiator azobisisobutyronitrile (AIBN, 0.05 eq), and a phase-transfer catalyst such as PEG600 (0.01 eq) in water.

-

Heating and Addition: Heat the stirred mixture to 50-80 °C.

-

Oxidant Addition: Slowly add 30% hydrogen peroxide (1.0 eq) dropwise to the reaction mixture, maintaining the temperature. The addition of an oxidant facilitates the in situ generation of bromine.

-

Reaction Monitoring: After the addition is complete, maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Workup: Cool the reaction mixture and separate the aqueous layer. Wash the organic layer with a 5% sodium sulfite solution until neutral, followed by a water wash.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be recrystallized from a solvent like petroleum ether to yield 2-nitrobenzyl bromide as a white to pale yellow crystalline solid.

Step 2: Formation of the Phosphonium Salt

The final product is synthesized via a classic SN2 reaction where the nucleophilic triphenylphosphine attacks the electrophilic benzylic carbon of 2-nitrobenzyl bromide, displacing the bromide ion.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on the general synthesis of phosphonium salts[7].

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrobenzyl bromide (1.0 eq) and triphenylphosphine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt, which is often less soluble in the reaction solvent.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Wash the collected solid with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting materials. Dry the product under vacuum to yield pure this compound.

Application I: The Wittig Reaction

A primary application of this reagent is in the Wittig reaction, a powerful method for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.

Mechanism of Action

The process begins with the deprotonation of the phosphonium salt at the benzylic carbon using a strong base to form a highly nucleophilic ylide. This ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Caption: General workflow of the Wittig Reaction.

Causality in Experimental Choices:

-

Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required to deprotonate the relatively acidic benzylic protons, which are activated by the adjacent phosphonium cation and nitro group.

-

Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the strong base and the reactive ylide intermediate.

-

Temperature: Ylide formation is often performed at low temperatures (e.g., 0 °C to -78 °C) to control reactivity and prevent side reactions. The subsequent reaction with the carbonyl compound can then be allowed to warm to room temperature.

Application II: Photocleavable Protecting Group

The 2-nitrobenzyl group is a well-established photolabile protecting group (PPG), often used in "caged" compounds. This allows for the spatial and temporal release of a protected functional group upon irradiation with UV light.

Mechanism of Photocleavage

The photocleavage mechanism is a Norrish Type II reaction. Upon absorption of a photon (typically in the 340-350 nm range), the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This initiates a rearrangement to an aci-nitro intermediate, which then cyclizes and fragments to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct[8][9].

Caption: Mechanism of 2-nitrobenzyl photocleavage.

Applications in Drug Development and Biology

The ability to control the release of active molecules with light is a powerful tool in research and therapeutics.

-

Caged Nucleotides: In molecular biology, nucleotides can be protected with a 2-nitrobenzyl group. This allows for their incorporation into DNA or RNA strands in an inactive form. Subsequent irradiation at a specific location allows for the controlled activation of biological processes like DNA sequencing or gene editing[10][11].

-

Controlled Drug Release: The triphenylphosphonium cation itself has been extensively used to target bioactive molecules to mitochondria[12]. By combining this mitochondria-targeting moiety with a photocleavable linker, it is conceptually possible to design drugs that accumulate in the mitochondria and are then activated by light, offering a high degree of spatial control and minimizing off-target effects. This is a promising strategy in the development of next-generation photodynamic therapies for cancer[13].

Safety and Handling

This compound is classified as an irritant. It is essential to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for molecular construction and manipulation. Its utility in the reliable formation of alkenes via the Wittig reaction is complemented by its more advanced role as a photocleavable protecting group. This dual functionality makes it a valuable asset for synthetic chemists creating complex molecular architectures and for chemical biologists and drug development professionals designing systems for the controlled release of bioactive agents. A thorough understanding of its synthesis, mechanisms of action, and handling requirements, as outlined in this guide, is the foundation for its successful and innovative application.

References

-

Lead Sciences. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

- Google Patents. (2014). CN103641722A - Production method for 2-nitrobenzyl bromide.

-

MDPI. (2022). Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy. Retrieved January 30, 2026, from [Link]

-

Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 100(3), 1013-1017. [Link]

-

PubChemLite. (n.d.). This compound (C25H21NO2P). Retrieved January 30, 2026, from [Link]

-

ACS Publications. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

-

Organic Syntheses. (n.d.). vinyl triphenylphosphonium bromide. Retrieved January 30, 2026, from [Link]

-

Royal Society of Chemistry. (2014). Photo-Redox Activated Drug Delivery Systems Operating Under Two Photon Excitation in the Near-IR - Supporting Information. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). (p-Nitrobenzyl)triphenylphosphonium bromide. Retrieved January 30, 2026, from [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved January 30, 2026, from [Link]

-

PNAS. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Retrieved January 30, 2026, from [Link]

-

PubMed Central (PMC). (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Retrieved January 30, 2026, from [Link]

-

Vapourtec. (2015). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). SCHEME 4.9 General Reaction Mechanism of Triphenylphosphine (179) with Benzyl Bromide (178a-g) to Obtain 180a-g via SN2 Reaction. Retrieved January 30, 2026, from [Link]

-

MPG.PuRe. (n.d.). SUPPORTING INFORMATION. Retrieved January 30, 2026, from [Link]

-

PapChem International LLC. (n.d.). ETPB: Ethyl triphenyl phosphonium Bromide. Retrieved January 30, 2026, from [Link]

Sources

- 1. This compound | C25H21BrNO2P | CID 10885283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation method of 2-nitrobenzyl bromide - Eureka | Patsnap [eureka.patsnap.com]

- 3. (p-Nitrobenzyl)triphenylphosphonium bromide | C25H21BrNO2P | CID 197008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Ethyl Triphenyl Phosphonium Bromide (CAS 1530-32-1) | Global Manufacturer Exporting to Europe [epapchem.com]

- 6. CN103641722A - Production method for 2-nitrobenzyl bromide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 10. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

(2-Nitrobenzyl)triphenylphosphonium bromide synthesis protocol

Technical Guide: Synthesis of (2-Nitrobenzyl)triphenylphosphonium Bromide

Abstract

This technical guide details the synthesis of this compound (CAS: 23308-83-0), a critical precursor for the generation of Wittig ylides used in the stereoselective synthesis of ortho-substituted stilbenes and related alkenes. The protocol utilizes a nucleophilic substitution (

Introduction & Retrosynthetic Analysis

This compound is a quaternary phosphonium salt. Its primary utility lies in its deprotonation to form a phosphorus ylide (phosphorane), which undergoes the Wittig reaction with aldehydes or ketones. The presence of the ortho-nitro group introduces steric and electronic effects that influence the stereoselectivity (

Mechanistic Pathway:

The synthesis proceeds via the attack of the phosphorus lone pair of triphenylphosphine (

Figure 1: Reaction Logic & Workflow

Caption: Workflow for the synthesis of this compound via

Experimental Protocol

Methodology: Reflux in Toluene (Precipitation Method). Rationale: Toluene is chosen over Benzene (toxicity) and Acetonitrile (solubility issues). The non-polar nature of toluene ensures that while the starting materials are soluble at reflux, the ionic phosphonium salt product is insoluble, precipitating out as a white to off-white solid. This simplifies workup to a mere filtration.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Mass/Vol (Scale) | Role |

| 2-Nitrobenzyl bromide | 216.03 | 1.0 | 4.32 g (20 mmol) | Electrophile |

| Triphenylphosphine | 262.29 | 1.1 | 5.77 g (22 mmol) | Nucleophile |

| Toluene (Anhydrous) | 92.14 | Solvent | 40 - 60 mL | Reaction Medium |

| Diethyl Ether | 74.12 | Wash | 50 mL | Impurity Removal |

Note: A slight excess (1.1 equiv) of Triphenylphosphine is used to ensure complete consumption of the alkyl halide, as residual benzyl bromide is a lachrymator and difficult to separate later.

Step-by-Step Procedure

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen or Argon to create an inert atmosphere (phosphines can oxidize to phosphine oxides in air at high temps).

-

Dissolution: Add 2-nitrobenzyl bromide (4.32 g) and Triphenylphosphine (5.77 g) to the flask. Add anhydrous Toluene (40 mL).

-

Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring.

-

Observation: The solution will initially be clear. As the reaction progresses (typically 1-2 hours), a white precipitate will begin to form.

-

Duration: Maintain reflux for 4–6 hours to ensure completion. (TLC monitoring: Mobile phase 20% EtOAc/Hexane; monitor disappearance of bromide).

-

-

Cooling: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. Then, cool further in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

-

Isolation: Filter the solid using a Buchner funnel under vacuum.

-

Washing: Wash the filter cake with cold Toluene (2 x 10 mL) followed by Diethyl Ether (3 x 20 mL).

-

Why? Toluene removes unreacted starting materials; Ether removes the excess Triphenylphosphine and any Triphenylphosphine oxide formed.

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours or air dry overnight.

-

Purification (Optional but Recommended): If the melting point is broad, recrystallize by dissolving the salt in a minimum amount of hot Ethanol or Chloroform, then adding Diethyl Ether until turbidity appears. Cool to crystallize.

Characterization & Data Analysis

The purity of the phosphonium salt is critical for successful Wittig reactions. The presence of phosphine oxide is a common contaminant.

Table 2: Spectral & Physical Properties

| Parameter | Expected Value | Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or impurities. |

| Melting Point | 232–235°C (dec.) | Values vary in lit (232–265°C) due to decomposition upon melting [1, 2]. |

| The doublet for benzylic | ||

| Singlet. Shift distinct from |

Interpretation of NMR:

-

The Diagnostic Doublet: The benzylic protons (

) couple with the phosphorus atom ( -

Aromatic Region: The protons on the triphenylphosphine rings and the nitrobenzyl ring will appear in the 7.0–8.2 ppm range. The proton ortho to the nitro group will be significantly deshielded.

Troubleshooting & Optimization

Critical Process Parameters (CPPs):

-

Oiling Out:

-

Issue: The product separates as a sticky oil instead of a solid.

-

Cause: Solvent is too polar or temperature dropped too quickly.

-

Fix: Reheat to reflux to redissolve, then cool very slowly with rapid stirring. Scratching the glass or adding a seed crystal helps induce crystallization.

-

-

Hygroscopicity:

-

Phosphonium salts are often hygroscopic. Water interferes with the subsequent Wittig reaction (quenching the base).

-

Prevention: Store in a desiccator. Dry thoroughly under high vacuum before use.

-

-

Coloration:

-

A deep yellow or orange color in the solid suggests the formation of the ylide in situ (due to basic impurities) or oxidation. Wash thoroughly with acidic ethanol or recrystallize.

-

Safety & Handling

-

2-Nitrobenzyl Bromide: A potent lachrymator and skin irritant. Handle only in a fume hood. It is also an alkylating agent; wear double nitrile gloves.

-

Triphenylphosphine: Toxic if swallowed and may cause sensitization.

-

Phosphonium Salts: Generally irritants. Avoid dust inhalation.

-

Explosion Hazard: Nitro compounds can be energetic. Avoid heating dry solids to decomposition temperatures (>250°C) without safety shields.

References

-

Rahman, A. F. M. M. (2021).[2][3] Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research, 39(2). Link

-

Kiddle, J. J. (2000).[3] Microwave-assisted synthesis of Wittig reagents. Tetrahedron Letters, 41(10), 1339-1341.

-

Sigma-Aldrich. (n.d.). This compound Product Page. Link

-

Boldt, A. M., et al. (2017). Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. Royal Society of Chemistry Advances. Link

Sources

- 1. rsc.org [rsc.org]

- 2. biomedres.us [biomedres.us]

- 3. biomedres.us [biomedres.us]

- 4. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07094J [pubs.rsc.org]

- 5. This compound | C25H21BrNO2P | CID 10885283 - PubChem [pubchem.ncbi.nlm.nih.gov]

mechanism of Wittig reaction with 2-nitrobenzyl group

Title: The 2-Nitrobenzyl Wittig Reaction: Mechanistic Control & Synthetic Protocol Subtitle: A Technical Guide for High-Precision Olefination of ortho-Nitro Substrates

Executive Summary

The Wittig reaction utilizing (2-nitrobenzyl)triphenylphosphonium bromide is a cornerstone transformation for synthesizing o-nitrostilbenes—critical precursors for indole alkaloids (via Cadogan-Sundberg cyclization) and photolabile protecting groups. Unlike standard alkyl ylides, the 2-nitrobenzyl system presents unique challenges: the ortho-nitro group exerts powerful electron-withdrawing effects (lowering pKa to ~20) while introducing significant steric bulk. This guide dissects the mechanistic nuances of this "semi-stabilized" ylide, offering a validated protocol to maximize yield and control E/Z selectivity, avoiding common pitfalls like redox side-reactions.

Mechanistic Foundations

Electronic Architecture of the Ylide

The 2-nitrobenzyl ylide is classified as semi-stabilized . The anionic carbon is stabilized by resonance with the phenyl ring and the inductive electron-withdrawal of the ortho-nitro group.

-

Acidity: The benzylic protons are significantly more acidic (pKa

20 in DMSO) compared to standard alkyl phosphonium salts (pKa -

Nucleophilicity: The delocalization makes the ylide less nucleophilic than simple alkyl ylides, requiring longer reaction times or slightly elevated temperatures with electron-rich aldehydes.

The Reaction Pathway: Concerted vs. Stepwise

Modern mechanistic evidence supports a concerted [2+2] cycloaddition (forming an oxaphosphetane) under lithium-salt-free conditions. However, the presence of Lewis acids (Li

Figure 1: Mechanistic pathway showing the divergence between concerted cycloaddition and betaine formation based on cation presence.

Stereochemical Control: The "Semi-Stabilized" Dilemma

The 2-nitrobenzyl ylide occupies a "grey zone" in stereoselectivity. Unlike stabilized ylides (which yield E) or non-stabilized ylides (which yield Z), semi-stabilized ylides often produce mixtures.

| Variable | Condition | Outcome | Mechanistic Rationale |

| Base Cation | Li-Free (NaH, NaOMe) | Favors E | Under thermodynamic control, the reversible formation of the oxaphosphetane favors the trans-intermediate to minimize steric clash between the PPh |

| Base Cation | Li-Present (BuLi, LiHMDS) | Favors Z / Mix | Li |

| Solvent | Protic (MeOH, EtOH) | Favors E | Solvation of the betaine/oxide intermediate promotes equilibration to the thermodynamically stable E-isomer. |

| Solvent | Aprotic (THF, DMF) | Variable | Without proton sources, the reaction is tighter; often yields ~1:1 to 2:1 E:Z mixtures unless Li-free. |

Critical Insight: For 2-nitrobenzyl systems, the ortho-nitro group adds significant steric bulk. This enhances the preference for the E-isomer (trans) simply because the Z-isomer (cis) forces the nitro group into the steric radius of the aldehyde substituent.

Experimental Protocol: Synthesis of 2-Nitrostilbene

Objective: Synthesis of (E)-2-nitrostilbene from 2-nitrobenzyltriphenylphosphonium bromide and benzaldehyde. Scale: 10 mmol.

Reagents & Preparation

-

Phosphonium Salt: 2-Nitrobenzyltriphenylphosphonium bromide (4.78 g, 10 mmol).

-

Aldehyde: Benzaldehyde (1.06 g, 10 mmol) – Freshly distilled to remove benzoic acid.

-

Base: Sodium Methoxide (0.54 g, 10 mmol) or NaH (60% dispersion, 0.4 g).

-

Solvent: Anhydrous Methanol (50 mL) or THF (50 mL).

Step-by-Step Workflow

-

Activation (Ylide Formation):

-

Method A (Alkoxide): Dissolve phosphonium salt in anhydrous MeOH under N

. Add NaOMe in one portion. The solution will turn a deep dark red/orange immediately, indicating ylide formation. Stir for 30 mins. -

Method B (Hydride): Suspend NaH in dry THF under N

. Add phosphonium salt slowly. Stir 1 hr until H -

Why? The color change is the visual self-validation that the acidic proton has been removed.

-

-

Coupling:

-

Add benzaldehyde dropwise to the ylide solution at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 3-4 hours.

-

Observation: The deep red color will fade to a lighter yellow/brown as the ylide is consumed and the neutral alkene forms.

-

-

Workup:

-

Concentrate solvent (if MeOH).

-

Dilute with water (50 mL) and extract with DCM (3 x 30 mL).

-

Wash organics with brine, dry over MgSO

. -

Triphenylphosphine Oxide Removal: The crude will contain solid Ph

P=O. Triturate with cold hexanes/ether (the product is soluble, the oxide is not) or remove via filtration through a short silica plug.

-

-

Purification:

-

Recrystallization from EtOH typically yields the pure (E)-isomer as yellow needles, as the (Z)-isomer is more soluble and remains in the mother liquor.

-

Figure 2: Operational workflow for the synthesis of 2-nitrostilbene.

Troubleshooting & Optimization

The "Ortho" Effect & Side Reactions

The 2-nitro group is not chemically inert.

-

Redox Sensitivity: Avoid using strong reducing agents or electron-transfer bases (like Lithium metal or radical anions) which can reduce the nitro group to a radical anion, quenching the reaction.

-

Intramolecular Cyclization: Under highly basic conditions or high heat, the deprotonated benzylic position can attack the nitro group (related to the Baeyer-Drewsen mechanism), leading to isatogens or nitroso intermediates. Solution: Keep temperature <40°C and use stoichiometric base.

Isomerization

If the (Z)-isomer is required:

-

Use LiHMDS in THF at -78°C. The Lithium salt stabilizes the betaine, and the low temperature prevents equilibration to the E-form.

-

Irradiate the E-product with UV light (365 nm) to establish a photostationary state (often enriched in Z).

Applications

-

Indole Synthesis: The resulting o-nitrostilbene is the substrate for the Cadogan-Sundberg synthesis , where heating with triethyl phosphite reduces the nitro group to a nitrene, which inserts into the alkene to form an indole.

-

Photocleavable Linkers: 2-nitrobenzyl derivatives are used to "cage" biomolecules. The Wittig reaction is the primary method for attaching the photo-trigger to the payload.

References

-

Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. Link

-

Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[1] Chemical Reviews. Link

-

Organic Chemistry Portal. (n.d.). Wittig Reaction Mechanism and Protocols.Link

-

BenchChem. (2025). Technical Guide to Reaction Mechanisms of 2-Nitrobenzaldehyde.Link

-

Byrne, P. A., et al. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews. Link

Sources

Technical Analysis: FT-IR Spectrum of (2-Nitrobenzyl)triphenylphosphonium Bromide

Executive Summary

(2-Nitrobenzyl)triphenylphosphonium bromide (CAS: 20710-67-0) is a pivotal organophosphorus salt utilized primarily as a precursor for Wittig olefination and as a source of the 2-nitrobenzyl photocleavable protecting group ("caging" group). In drug development, this moiety is critical for creating photo-responsive prodrugs that release bioactive agents upon UV irradiation.

This guide provides a rigorous analysis of the Fourier Transform Infrared (FT-IR) spectrum of this compound. It synthesizes empirical data from phosphonium salt characterization and nitro-aromatic spectroscopy to establish a self-validating quality control (QC) protocol.

Part 1: Molecular Architecture & Vibrational Theory

The molecule consists of a bulky, cationic triphenylphosphonium headgroup linked to an ortho-nitrobenzyl tail, balanced by a bromide anion. The steric hindrance of the ortho-nitro group influences the crystal lattice and vibrational modes of the methylene linker.

Structural Components & Key Vibrational Modes[1][2]

-

Triphenylphosphonium Cation (

): Dominates the spectrum with strong P-C stretches and aromatic C-H modes. -

Nitro Group (

): Provides the most diagnostic "fingerprint" bands for chemical verification (Asymmetric/Symmetric stretches). -

Methylene Linker (

): Often obscured by aromatic signals but detectable in high-resolution scans.

Part 2: Experimental Protocol

Synthesis & Purification (Pre-Analysis)

To ensure the FT-IR spectrum represents the target molecule and not degradation products (e.g., triphenylphosphine oxide), the sample must be prepared correctly.

-

Synthesis: Reaction of triphenylphosphine with 2-nitrobenzyl bromide in Toluene or THF at reflux.

-

Purification: The salt precipitates from non-polar solvents. Recrystallization from Ethanol/Ether is required to remove unreacted triphenylphosphine.

-

Drying: Vacuum dry at 40°C for 6 hours to remove solvent solvates which appear as broad O-H bands (3400 cm⁻¹).

Sample Preparation: Diamond ATR vs. KBr

For rapid industrial analysis, Attenuated Total Reflectance (ATR) is recommended over KBr pellets to prevent ion exchange (Bromide to Chloride) under high pressure.

| Parameter | Diamond ATR (Recommended) | KBr Pellet (Traditional) |

| Sample State | Solid powder (neat) | 1-2% in KBr matrix |

| Pathlength | Fixed (~2 µm) | Variable |

| Artifacts | Minimal; contact pressure critical | Moisture (O-H peaks), Ion Exchange |

| Resolution | 4 cm⁻¹ | 2 cm⁻¹ |

Part 3: Spectral Decoding & Band Assignment

The following table synthesizes characteristic bands derived from triphenylphosphonium salts and ortho-substituted nitrobenzenes.

Table 1: Diagnostic FT-IR Bands

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Origin |

| 3000 - 3100 | Weak-Med | Phenyl & Benzyl Rings | |

| 2850 - 2950 | Weak | Methylene (-CH₂-) Linker | |

| 1585, 1485 | Medium | Aromatic Ring Breathing | |

| 1530 - 1540 | Strong | Nitro Group (Asymmetric) | |

| 1435 - 1440 | Strong | P-Ph₃ Cation Marker | |

| 1350 - 1360 | Strong | Nitro Group (Symmetric) | |

| 1100 - 1110 | Strong | P-Ph₃ specific band | |

| 740 - 760 | Strong | ortho-Substitution pattern | |

| 690, 720 | Strong | Mono-substituted Ph rings (PPh₃) |

Detailed Analysis of Key Regions

1. The "Nitro" Twins (1530 & 1350 cm⁻¹)

The presence of the nitro group is confirmed by two distinct, intense bands.

-

Asymmetric Stretch (~1535 cm⁻¹): This is often the strongest band in the 1500-1600 region.

-

Symmetric Stretch (~1355 cm⁻¹): This band is sharp and confirms the oxidation state of the nitrogen.

-

Note: In ortho-substituted systems, steric strain can shift these bands slightly compared to para-isomers.

2. The Phosphonium Markers (1440 & 1110 cm⁻¹)

The

-

Validation: If the 1440 cm⁻¹ band is absent or weak, the phosphonium salt has not formed correctly.

3. The Impurity Region (1150 - 1200 cm⁻¹)

CRITICAL QC CHECK: Triphenylphosphine Oxide (

-

Pass: No significant peak at 1190 cm⁻¹.

-

Fail: Strong peak at 1190 cm⁻¹ indicates oxidation or hydrolysis.

Part 4: Visualization of Workflows

QC & Validation Logic

The following diagram illustrates the decision matrix for validating the compound using FT-IR.

Caption: Logic flow for FT-IR validation. Note the critical checkpoint for P=O oxide impurities at 1200 cm⁻¹.

Photocleavage Mechanism (Application Context)

In drug development, this molecule acts as a "cage." The diagram below shows the structural transformation upon UV exposure, which can be monitored via IR (disappearance of Nitro bands, appearance of Nitroso bands).

Caption: Mechanism of photocleavage. FT-IR monitors the conversion of the Nitro group to a Nitroso/Carbonyl byproduct.

Part 5: References

-

Preparation of Phosphonium Salts: Rahman, A. F. M. M., et al. (2021).[1] "Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation." Biomedical Journal of Scientific & Technical Research. Link

-

Nitro Group IR Characteristics: "IR Spectroscopy Tutorial: Nitro Groups." University of Colorado Boulder, Organic Chemistry. Link

-

Triphenylphosphine Oxide Impurity: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[3] (Standard Reference for P=O stretch at 1190 cm⁻¹).

Sources

- 1. biomedres.us [biomedres.us]

- 2. semanticscholar.org [semanticscholar.org]

- 3. lifetein.com [lifetein.com]

- 4. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Photochemical Control: A Technical Guide to the Discovery and Application of Photolabile Protecting Groups

For researchers, scientists, and drug development professionals, the ability to initiate, terminate, or modulate biological and chemical processes with high spatiotemporal precision is a paramount objective. This guide delves into the core of a technology that offers such control: photolabile protecting groups (PPGs), often referred to as "caging" groups. We will journey through the seminal discoveries that laid the foundation for this field, explore the underlying chemical principles, and provide practical insights into their application, empowering you to leverage this powerful tool in your own research endeavors.

The Genesis of an Idea: Why Light?

In the landscape of chemical synthesis and biological investigation, protecting groups are a necessary, albeit sometimes cumbersome, tool.[1] They serve as temporary masks for reactive functional groups, preventing unwanted side reactions.[2] Traditionally, the removal of these groups, or deprotection, relies on chemical reagents such as acids, bases, or catalysts.[3] While effective, this approach lacks spatial and temporal control; the deprotection event occurs throughout the entire system wherever the reagent is present.

The revolutionary concept behind photolabile protecting groups is the use of light as a traceless reagent to trigger deprotection.[4] This innovation introduces an unparalleled level of precision. By focusing a beam of light, a researcher can dictate exactly where and when a protected molecule becomes active.[4][5] This capability has profound implications, from the controlled release of neurotransmitters in living tissue to the fabrication of complex microarrays.[6][7]

The first reported use of a PPG in the scientific literature was by Barltrop and Schofield in 1962, who used 253.7 nm light to release glycine from N-benzylglycine.[4] This pioneering work, though rudimentary by today's standards, opened the door to a new field of photochemistry with far-reaching applications. The 1970s saw a rapid expansion of this field, with Kaplan and Epstein's studies on PPGs in various biochemical systems, which helped to establish a series of standards for evaluating their performance.[4]

The Workhorse of Photochemistry: The o-Nitrobenzyl Group

Among the diverse families of PPGs, the ortho-nitrobenzyl (oNB) group stands out as one of the most widely used and extensively studied.[8][9] Its popularity stems from its synthetic accessibility and its ability to protect a wide array of functional groups, including amines, carboxylic acids, phosphates, and alcohols.[10][11] The story of the oNB group is a testament to the power of understanding reaction mechanisms to drive innovation.

Mechanism of Photodeprotection: A Norrish Type II Reaction

The photochemical cleavage of o-nitrobenzyl-protected compounds is a classic example of a Norrish Type II reaction.[4][12] This intramolecular reaction is initiated by the absorption of a photon, typically in the UV range (300-365 nm), which excites the nitro group.[13] The excited nitro group then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[10][11][14] This unstable intermediate rapidly rearranges, ultimately releasing the protected molecule and forming an o-nitrosobenzaldehyde or ketone byproduct.[1]

Caption: Photochemical cleavage mechanism of an o-nitrobenzyl protecting group.

Evolution and Optimization

While the parent o-nitrobenzyl group is effective, its application can be limited by factors such as low quantum yields and the generation of phototoxic byproducts.[13] This has driven chemists to develop a plethora of derivatives with improved properties. For instance, the introduction of methoxy groups on the aromatic ring, as in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, red-shifts the absorption maximum to longer, less damaging wavelengths and can increase the quantum yield.[4]

Expanding the Toolkit: Other Key Photolabile Protecting Groups

The field of PPGs has expanded far beyond the o-nitrobenzyl scaffold. Here, we highlight some other prominent classes, each with its own unique advantages.

Coumarin-Based Protecting Groups

Coumarin-based PPGs have gained popularity due to their generally higher quantum yields and absorption maxima that extend into the visible light spectrum.[15] This is particularly advantageous for biological applications, as longer wavelength light is less phototoxic and can penetrate deeper into tissues.[7][15] The 7-(diethylamino)coumarin-4-yl)methyl (DEACM) group is a notable example, offering efficient release of caged compounds upon irradiation with near-UV or visible light.[15]

Phenacyl-Based Protecting Groups

Phenacyl PPGs are another important class, often used for the protection of carboxylic acids, phosphates, and sulfonates.[4][10] The photodeprotection mechanism can vary depending on the specific phenacyl derivative and reaction conditions.[4] A key advantage of some phenacyl derivatives is their rapid release kinetics, making them suitable for studying fast biological processes.[16]

BODIPY-Based Caging Groups

More recently, borondipyrromethene (BODIPY)-based caging groups have emerged as promising candidates for applications requiring visible light activation.[15] These groups often exhibit high molar extinction coefficients, contributing to their excellent decaging efficiency.[15]

Quantitative Comparison of Common Photolabile Protecting Groups

The selection of an appropriate PPG is a critical decision that depends on the specific requirements of the experiment. Key parameters to consider include the wavelength of light required for cleavage, the efficiency of the photorelease (quantum yield), and the compatibility with advanced techniques like two-photon excitation.

| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δaΦ, GM) | Key Features & Drawbacks |

| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | ~0.1-1 | Features: Well-established chemistry, predictable cleavage mechanism.[13] Drawbacks: Phototoxic byproducts, requires UV light, relatively low quantum yield.[13] |

| Coumarin-4-ylmethyl (CM) | 320-400 | 350-450 | 0.01-0.2 | ~1-10 | Features: Higher quantum yields, absorption in the near-UV/visible range.[15] Drawbacks: Can be sensitive to hydrolysis. |

| Quinoline-based | 310-370 | 350-400 | 0.1-0.3 | ~1-5 | Features: Good photophysical properties, relatively stable. Drawbacks: Synthesis can be more complex. |

| BODIPY-based | 480-520 | 480-550 | 0.01-0.1 | ~10-100 | Features: Activated by visible light, high two-photon cross-sections.[15] Drawbacks: Can be prone to photobleaching. |

Experimental Protocol: Caging and Uncaging of a Carboxylic Acid with an o-Nitrobenzyl Group

To provide a practical context, we outline a general, self-validating protocol for the protection of a carboxylic acid with an o-nitrobenzyl group and its subsequent photolytic deprotection.

Protection (Caging) Workflow

Caption: Workflow for the protection of a carboxylic acid with an o-nitrobenzyl group.

Step-by-Step Methodology:

-

Dissolution: Dissolve the carboxylic acid (1.0 eq) and o-nitrobenzyl bromide (1.1 eq) in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile).

-

Base Addition: Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (1.5 eq), to the reaction mixture. The choice of base and solvent should be guided by the solubility and reactivity of the starting materials.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting carboxylic acid indicates the completion of the reaction.

-

Workup: Once the reaction is complete, quench the reaction with a mild acid (e.g., dilute HCl) and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure o-nitrobenzyl ester.

-

Validation: Confirm the structure and purity of the caged compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The presence of characteristic peaks for the o-nitrobenzyl group and the disappearance of the carboxylic acid proton in the ¹H NMR spectrum validate the successful protection.

Deprotection (Uncaging) Workflow

Caption: Workflow for the photolytic deprotection of an o-nitrobenzyl ester.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve the caged o-nitrobenzyl ester in a suitable solvent that is transparent at the irradiation wavelength (e.g., methanol, acetonitrile, or a buffered aqueous solution for biological experiments).

-

Irradiation: Irradiate the solution with a UV lamp, typically at 365 nm. The duration of irradiation will depend on the concentration of the caged compound, the quantum yield of the PPG, and the intensity of the light source.

-

Reaction Monitoring: Monitor the progress of the deprotection by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the desired carboxylic acid.

-

Validation: The successful release of the carboxylic acid can be confirmed by co-injection with an authentic sample on LC-MS or by isolating the product and characterizing it by NMR and mass spectrometry. The formation of the o-nitrosobenzaldehyde byproduct can also be observed.

The Future of Photochemical Control

The field of photolabile protecting groups continues to evolve, with ongoing research focused on developing PPGs that can be cleaved with longer wavelength light, including near-infrared (NIR) light, to enable deeper tissue penetration and reduced phototoxicity.[15] The development of PPGs with high two-photon absorption cross-sections is also a major area of interest, as it allows for highly localized deprotection in three dimensions.[15] As our understanding of photochemistry deepens and our synthetic capabilities expand, the applications of PPGs in drug delivery, materials science, and fundamental biological research are poised to become even more sophisticated and impactful.

References

- Shigeri, Y., Tatsu, Y., & Yumoto, N. (2001). Synthesis and application of caged peptides and proteins. Pharmacology & Therapeutics, 91(2), 85-92.

-

Photolabile protecting group - Wikipedia. (n.d.). Retrieved from [Link]

- Singh, A., & De, S. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current opinion in chemical biology, 42, 128-137.

- Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6215-6295.

-

Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6215-6295. [Link]

- Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. ACS Chemical Biology, 1(1), 19-28.

- Walker, J. W., McCray, J. A., & Hess, G. P. (1986). Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function. Biochemistry, 25(7), 1799-1805.

-

Lawrence, D. S. (2005). Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. ACS Chemical Biology, 1(1), 19-28. [Link]

- Zucker, R. S. (1994). Development and application of caged calcium. Cell calcium, 16(5), 335-344.

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photolabile protecting groups in organic synthesis: creativity in the dark. Chemical reviews, 113(1), 119-191. [Link]

- Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]

-

Bochet, C. G. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (11), 125-142. [Link]

- Wang, W., & Wang, B. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. Organic letters, 9(7), 1183-1185.

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

- Pop, F., & Vlase, T. (2022). Photoremovable Protecting Groups. Molecules, 27(13), 4235.

-

Givens, R. S., & Rubina, M. (2002). Toward the Development of New Photolabile Protecting Groups That Can Rapidly Release Bioactive Compounds upon Photolysis with Visible Light. Accounts of chemical research, 35(12), 1063-1070. [Link]

-

Corrie, J. E. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Dynamic Studies in Biology (pp. 1-27). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Aujard, I., Blanc, A., & Jullien, L. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry-A European Journal, 12(25), 6537-6547. [Link]

-

Pirrung, M. C., & Huang, C. Y. (1996). Wavelength-Selective Cleavage of Photolabile Protecting Groups. The Journal of Organic Chemistry, 61(23), 8042-8043. [Link]

-

Most popular platforms for the development of photolabile protecting group. - ResearchGate. (n.d.). Retrieved from [Link]

-

Gravel, E., & Doris, E. (2000). o-Nitrobenzyl alcohol, a simple and efficient reagent for the photoreversible protection of aldehydes and ketones. Journal of the Chemical Society, Chemical Communications, (11), 1015-1016. [Link]

-

Fukuyama, T., & Fujioka, H. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. The Journal of organic chemistry, 75(1), 226-228. [Link]

- Fields, G. B. (1997). 2.4 Photocleavable Protecting Groups. In Methods in Enzymology (Vol. 289, pp. 67-82). Academic Press.

- Fodor, S. P., & Pirrung, M. C. (1994). Novel photoreactive protecting groups. U.S.

-

Zhu, X., & Schmidt, R. R. (2004). Photolabile ortho-Nitro-Benzyl Carbonate as an Amino Protecting Group for Stereocontrolled Synthesis of 2-Amino-2-Deoxy-β-d-Glycosides. Chemistry-A European Journal, 10(3), 743-751. [Link]

-

Photolabile Protecting Groups: Structure and Reactivity | Request PDF. (n.d.). Retrieved from [Link]

- Li, J., Liu, L., & Liu, L. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Organic letters, 25(21), 3841-3846.

-

Leon, F., & Malacria, M. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(43), 12046-12051. [Link]

-

Li, J., Liu, L., & Liu, L. (2023). Chemical Synthesis of Proteins Using an o-Nitrobenzyl Group as a Robust Temporary Protective Group for N-Terminal Cysteine Protection. Organic Letters, 25(21), 3841-3846. [Link]

-

Lv, Y., & You, W. (2019). Blue-Light Photocleavable Protecting Groups Based on Benzothiadiazole Scaffolds. Organic letters, 22(1), 154-158. [Link]

Sources

- 1. Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. nathan.instras.com [nathan.instras.com]

- 6. Synthesis and application of caged peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Precision Photolysis: The Norrish Type II Mechanism in 2-Nitrobenzyl Deprotection

Executive Summary

The 2-nitrobenzyl (oNB) group remains the gold standard in photolabile protecting groups (PPGs) for "caging" bioactive molecules, enabling spatiotemporal control over drug release. While often simplified as a redox reaction, the underlying chemistry is a complex Norrish Type II-like intramolecular rearrangement .

This guide moves beyond textbook definitions to address the aci-nitro decay kinetics, the "nitroso problem," and the specific experimental parameters required to maximize quantum yield (

Part 1: The Mechanistic Core

The Norrish Type II Analogy

Classically, a Norrish Type II reaction involves the photochemical intramolecular abstraction of a

Upon UV excitation (

The "Dark" Thermal Steps

The photochemical step ends with the formation of the aci-nitro species. The subsequent release of the "payload" (drug/substrate) is a thermal process (dark reaction).

-

Step 1: Rapid proton transfer generates the aci-nitro tautomer (blue-shifted absorption).

-

Step 2: Cyclization of the aci-nitro form yields a 1,3-dihydrobenz[c]isoxazol-1-ol intermediate.

-

Step 3: Ring opening forms a hemiacetal.

-

Step 4: Collapse of the hemiacetal releases the free substrate and the 2-nitrosobenzaldehyde byproduct.

Critical Insight: In aqueous buffers, the decay of the aci-nitro intermediate is often rate-limiting (

Mechanistic Pathway Visualization

Caption: Figure 1. The stepwise photochemical and thermal degradation pathway of 2-nitrobenzyl derivatives.

Part 2: Kinetic Optimization & Substituent Effects

The efficiency of uncaging is defined by the quantum yield (

Substituent Impact Table

Modifying the benzylic position or the aromatic ring alters the kinetics significantly.

| Substituent Type | Example Compound | Effect on | Effect on Quantum Yield ( | Mechanistic Note |

| Parent | 2-Nitrobenzyl | ~280 nm | Low (< 0.1) | Slow H-abstraction; rarely used alone. |

| 1-(2-Nitrophenyl)ethyl | No change | High (0.1 - 0.6) | Methyl group stabilizes the benzylic radical, accelerating H-abstraction. | |

| Ring-Methoxy | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Red-shift (~350 nm) | Moderate (0.01 - 0.1) | Allows use of lower energy UV; compatible with two-photon excitation (~720 nm). |

| No change | High | Increases water solubility; rapid release kinetics. |

Expert Tip: For biological applications requiring minimal UV damage, prioritize DMNB derivatives despite lower

Part 3: The "Nitroso Problem" (Byproduct Management)

The cleavage generates 2-nitrosobenzaldehyde , a reactive electrophile.

-

Toxicity: It can react with thiol groups on proteins (cysteine residues), causing off-target toxicity.

-

Internal Filter Effect: The byproduct absorbs UV light strongly at ~320 nm, potentially shielding the remaining caged compound and slowing the reaction.

Scavenging Protocol

To maintain kinetic linearity and reduce toxicity, include a scavenger in the buffer.

-

Reagent: Semicarbazide hydrochloride or Dithiothreitol (DTT).

-

Mechanism: Semicarbazide reacts with the nitroso aldehyde to form a hydrazone, which is transparent at 365 nm and non-toxic.

Part 4: Validated Experimental Protocols

Synthesis: General Coupling of DMNB-Alcohol

Use this protocol to cage a carboxylic acid drug.

-

Activation: Dissolve the carboxylic acid cargo (1.0 eq) in dry DCM. Add EDC

HCl (1.2 eq) and DMAP (0.1 eq). -

Coupling: Add 4,5-dimethoxy-2-nitrobenzyl alcohol (1.1 eq).

-

Reaction: Stir at RT under

for 4–12 hours. Monitor by TLC (shift in -

Purification: Silica gel chromatography. Note: DMNB derivatives are light-sensitive. Wrap columns and flasks in aluminum foil.

Photolysis & Quantification Workflow

Standardized assay for determining uncaging efficiency.

-

Preparation: Prepare a 100

M solution of the caged compound in PBS (pH 7.4) containing 1 mM Semicarbazide (scavenger). -

Light Source: Collimated LED at 365 nm (approx. 10 mW/cm

). Avoid broad-spectrum mercury lamps to prevent heating. -

Irradiation: Expose samples in quartz cuvettes.

-

Sampling: Take aliquots at t = 0, 1, 2, 5, 10, 20 mins.

-

Analysis: RP-HPLC (C18 column). Monitor disappearance of caged peak and appearance of free cargo.[3]

Experimental Workflow Diagram

Caption: Figure 2. Standardized workflow for synthesis and photolytic validation of oNB-caged compounds.

References

-

Engels, J., & Schlaeger, E. J. (1977). Synthesis, structure, and reactivity of adenosine cyclic 3',5'-phosphate benzyl triesters. Journal of Medicinal Chemistry. Link

-

Corrie, J. E. T., et al. (2003).[4] Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decay of a hemiacetal intermediate.[4][5] Journal of the American Chemical Society. Link

-

Il'ichev, Y. V., et al. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: Methyl ethers and caged ATP.[4][5] Journal of the American Chemical Society. Link

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link

-

Bochet, C. G. (2002). Photolabile protecting groups and linkers.[6] Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

An In-depth Technical Guide to the Stability of (2-Nitrobenzyl)triphenylphosphonium Bromide Under Acidic Conditions

Abstract

(2-Nitrobenzyl)triphenylphosphonium bromide is a key reagent in organic synthesis, most notably as a photolabile protecting group. While its light-sensitive cleavage is well-documented, its stability profile in acidic media is less characterized. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the compound's stability under acidic conditions. We explore the fundamental chemical principles governing phosphonium salt and nitrobenzyl group reactivity, propose potential degradation pathways, and present a rigorous, self-validating experimental protocol for researchers to quantitatively assess its stability. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deeper understanding of this reagent's chemical behavior.

Introduction: Beyond Photolability

This compound, a quaternary phosphonium salt, is widely recognized for its application as a "caged" compound. The ortho-nitrobenzyl moiety serves as a photo-cleavable protecting group, which upon irradiation with UV light, releases a protected functional group with high temporal and spatial control. This property is invaluable in fields ranging from biochemistry to materials science.

However, the complete chemical profile of a reagent extends beyond its primary application. In complex multi-step syntheses or formulation development, this compound may be exposed to a variety of chemical environments, including acidic conditions. A thorough understanding of its stability under such conditions is critical to prevent unintended degradation, ensure reaction specificity, and maintain product purity.

This guide addresses this knowledge gap by providing a foundational understanding of the factors influencing the stability of this compound in acidic media and offers a detailed experimental framework for its empirical investigation.

Theoretical Framework for Stability Assessment

The overall stability of this compound in an acidic aqueous solution is governed by the intrinsic chemical stability of the phosphonium cation and the reactivity of its constituent parts: the P-C bonds and the 2-nitrobenzyl group.

General Stability of Tetra-aryl/alkylphosphonium Salts

Quaternary phosphonium salts are generally considered to be robust compounds. The phosphorus-carbon bond is thermodynamically stable, and the tetrahedral arrangement of bulky phenyl and benzyl groups around the central phosphorus atom provides significant steric hindrance against nucleophilic attack. Many phosphonium salts, particularly those used as ionic liquids, exhibit high thermal and chemical stability[1].

However, under forcing conditions, hydrolysis can occur. The alkaline hydrolysis of phosphonium salts to produce a phosphine oxide and a hydrocarbon is a well-known reaction.[2][3] Acid-catalyzed hydrolysis, while less common, can proceed, particularly with substrates that can form stable carbocation leaving groups.

Reactivity of the 2-Nitrobenzyl Group in Acid

The 2-nitrobenzyl group itself can exhibit complex reactivity under acidic conditions, although it is generally stable. While the nitro group is strongly deactivating and electron-withdrawing, intramolecular interactions can be induced under certain conditions. Studies on o-nitrobenzyl alcohol have shown that under strongly acidic conditions and heat, complex intramolecular redox reactions can occur between the nitro group and the benzylic position[4]. While the positively charged phosphonium group in the target molecule would likely disfavor similar oxidation at the benzylic carbon, the potential for acid-catalyzed side reactions involving the nitro group should not be entirely dismissed, especially under harsh conditions (e.g., high temperature, concentrated acid).

Hypothesized Degradation Pathway: Acid-Catalyzed C-P Bond Cleavage

The most probable pathway for the degradation of this compound under acidic conditions is the hydrolysis of the benzylic carbon-phosphorus (C-P) bond. This reaction would yield triphenylphosphine oxide and 2-nitrotoluene.

The mechanism is likely an SN1-type process, initiated by the departure of the stable triphenylphosphine oxide group, facilitated by the formation of a resonance-stabilized 2-nitrobenzyl carbocation. While the nitro group is electron-withdrawing, the benzylic position can still support a positive charge, which is then quenched by water. The general steps are outlined below:

-

Protonation (Equilibrium): While the phosphonium cation itself is not protonated, interactions with solvent and acid are established.

-

Heterolytic C-P Bond Cleavage: This is the rate-determining step. The C-P bond breaks, releasing the neutral and highly stable triphenylphosphine oxide molecule and forming a 2-nitrobenzyl carbocation.

-

Solvolysis: The carbocation is rapidly trapped by a water molecule.

-

Deprotonation: The resulting oxonium ion loses a proton to yield 2-nitrobenzyl alcohol.

It is also plausible that under certain conditions, the 2-nitrobenzyl alcohol could undergo further acid-catalyzed reactions[4][5].

Figure 1: Hypothesized SN1-type degradation pathway.

Experimental Protocol for Stability Assessment

To empirically determine the stability of this compound, a systematic study monitoring its concentration over time in acidic solutions is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred analytical method due to the strong UV absorbance of the aromatic rings and nitro group.

Materials and Reagents

-

This compound (≥98% purity)

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl), analytical grade

-

Sodium phosphate monobasic and dibasic (for buffer preparation)

-

Volumetric flasks, pipettes, and autosampler vials

Experimental Conditions

A well-structured experiment should test stability across a range of relevant pH values.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Control |

| Aqueous Medium | 0.1% TFA in Water | pH 2.0 (HCl) | pH 4.0 (Phosphate Buffer) | pH 7.0 (Phosphate Buffer) |

| Co-solvent | Acetonitrile (e.g., 50%) | Acetonitrile (50%) | Acetonitrile (50%) | Acetonitrile (50%) |

| Concentration | 0.5 mg/mL | 0.5 mg/mL | 0.5 mg/mL | 0.5 mg/mL |

| Temperature | 40 °C (Accelerated) | 40 °C | 40 °C | 40 °C |

| Time Points (h) | 0, 2, 4, 8, 12, 24 | 0, 2, 4, 8, 12, 24 | 0, 2, 4, 8, 12, 24 | 0, 2, 4, 8, 12, 24 |

Step-by-Step Methodology

-

Stock Solution Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to prepare a 1.0 mg/mL stock solution.

-

Incubation Sample Preparation: For each condition, dilute the stock solution 1:1 with the corresponding acidic or control buffer directly in an autosampler vial to achieve the final concentration of 0.5 mg/mL. Prepare triplicate vials for each time point.

-

Time Zero (T=0) Analysis: Immediately after preparation, inject the T=0 samples for each condition into the HPLC system to establish the initial peak area.

-

Incubation: Place the remaining vials in a temperature-controlled environment (e.g., an oven or incubator) set to 40 °C.

-

Time-Point Analysis: At each designated time point (2, 4, 8, 12, 24 hours), remove the triplicate vials for each condition from the incubator, allow them to cool to room temperature, and analyze by HPLC.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% TFA) and acetonitrile. A typical starting point is 50:50.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the compound has high absorbance (e.g., 265 nm).

-

Injection Volume: 10 µL.

-

Data Analysis and Interpretation

-

Quantification: Record the peak area of the parent compound at each time point.

-

Calculation: Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) average peak area.

-

% Remaining = (Areat / Areat=0) x 100

-

-

Evaluation: Plot the % remaining versus time for each acidic condition and the control. Significant degradation is indicated by a time-dependent decrease in the percentage of the parent compound, which should be more pronounced in more acidic conditions. The appearance of new peaks, such as those for triphenylphosphine oxide or 2-nitrotoluene, would further confirm degradation.

Figure 2: Experimental workflow for the acid stability study.

Conclusion and Field-Proven Insights

While this compound is primarily valued for its photolytic cleavage, its stability in acidic media cannot be assumed. Based on fundamental principles of physical organic chemistry, the benzylic C-P bond represents the most probable site of acid-catalyzed hydrolysis. The rate of this degradation is expected to be dependent on acid strength, temperature, and solvent composition.

For drug development professionals and process chemists, this implies that prolonged exposure of the compound to acidic conditions, particularly at elevated temperatures, could lead to the formation of impurities like triphenylphosphine oxide and 2-nitrotoluene. The experimental protocol detailed herein provides a robust and self-validating framework to quantify this risk. By including a neutral pH control and analyzing samples at multiple time points, researchers can confidently determine the degradation kinetics and establish safe operating parameters for their specific application. This proactive approach to understanding reagent stability is a cornerstone of efficient, reliable, and reproducible chemical synthesis.

References

-

Phosphonium acidic ionic liquid: an efficient and recyclable homogeneous catalyst for the synthesis of 2-arylbenzoxazoles, 2-arylbenzimidazoles, and 2-arylbenzothiazoles. National Institutes of Health. [Link]

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. National Institutes of Health. [Link]

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. ResearchGate. [Link]

-

The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health. [Link]

-

Schnell, A., Dawber, J. G., & Tebby, J. C. (1976). The mechanism of hydrolysis of phosphonium ylides. Journal of the Chemical Society, Perkin Transactions 2, (5), 633-636. [Link]

-

Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. American Chemical Society. [Link]

-

The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. CORA (Cork Open Research Archive). [Link]

-

Bakke, J. (1974). Reactions of Nitrobenzyl Alcohol under Acidic Conditions. Possibilities of Intramolecular Nucleophilic Participation. SciSpace. [Link]

-

This compound. PubChem, National Institutes of Health. [Link]

-

Doskocz, M., et al. (2008). Theoretical studies on the mechanism of C-P bond cleavage of a model alpha-aminophosphonate in acidic condition. Journal of Physical Chemistry A, 112(10), 2077-81. [Link]

-

Il'ichev, Y. V., & Schwörer, M. A. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(33), 10370-10381. [Link]

-

Wang, G., et al. (2019). Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol. ACS Omega, 4(4), 7192-7198. [Link]

-

Synthetic Applications of Transition-Metal-Catalyzed C-P Bond Cleavage. ResearchGate. [Link]

-

Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

-

Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry. [Link]

-

Coyne, A. G., & Tebby, J. C. (1976). Mechanism of hydrolysis of phosphonium salts and ylides. Journal of the Chemical Society, Perkin Transactions 1, (13), 1559-1562. [Link]

-

Kinetic study and characterization of the Wittig reaction between 4-(nitrobenzyl) triphenylphosphonium bromide, potassium hydroxide. CDN Science. [Link]

-

The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O−H Bond Across the P=C Bond. ResearchGate. [Link]

-

Givens, R. S., & Kociolek, M. G. (2002). 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 1(4), 266-268. [Link]

-

Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry, 64(11), 2076-2085. [Link]

- CN103641722A - Production method for 2-nitrobenzyl bromide.

Sources

- 1. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 2. DSpace [cora.ucc.ie]

- 3. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Role of Triphenylphosphine in the Formation of Wittig Reagents

This guide provides an in-depth exploration of the multifaceted role of triphenylphosphine (PPh₃) in the synthesis of phosphonium ylides, commonly known as Wittig reagents. Moving beyond a simple recitation of reaction steps, we will dissect the underlying chemical principles, the causality behind experimental choices, and provide a validated protocol for researchers, scientists, and drug development professionals. Our focus is on delivering field-proven insights grounded in authoritative chemical literature.

The Wittig Reaction: A Cornerstone of Olefin Synthesis

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig in 1954, is an indispensable tool in organic synthesis for the construction of alkenes from aldehydes or ketones.[1][2] Its power lies in the unambiguous placement of the carbon-carbon double bond, a level of control that alternative elimination reactions often fail to provide.[3] At the heart of this reaction is the Wittig reagent, a phosphorus ylide. The formation of this critical reagent is entirely dependent on the unique properties of triphenylphosphine.

Triphenylphosphine: The Nucleophilic Catalyst and Stabilizing Anchor

Triphenylphosphine is not merely an incidental reagent; its selection is a deliberate choice rooted in its chemical properties. It serves two primary functions in the formation of the ylide: first as a potent nucleophile to generate a phosphonium salt, and second as a stabilizing group that facilitates the crucial deprotonation step.

Step 1: Phosphonium Salt Formation via SN2 Nucleophilic Attack

The journey to the Wittig reagent begins with the quaternization of triphenylphosphine.[1][4] This occurs through a classic bimolecular nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the phosphorus atom of PPh₃ attacks the electrophilic carbon of an alkyl halide.[5][6]

-

Expertise & Causality: The efficacy of this step is governed by the principles of SN2 reactions. Triphenylphosphine is an excellent nucleophile, in part due to the large size and polarizability of the phosphorus atom.[6] The reaction proceeds most efficiently with sterically unhindered alkyl halides. Primary and benzylic halides are ideal substrates, reacting readily to form the corresponding alkyltriphenylphosphonium salts in high yield.[3][7] Secondary halides react much more slowly and inefficiently, while tertiary, vinyl, and aryl halides are generally unreactive in this context and fail to produce the desired salt.[8] This substrate limitation is a critical consideration when planning a synthesis, as it dictates which half of the target alkene must originate from the carbonyl compound and which from the ylide.[9]

Below is a logical workflow illustrating the formation of the phosphonium salt, the essential precursor to the Wittig reagent.

Caption: Workflow for Phosphonium Salt Synthesis.

Step 2: Deprotonation - The Genesis of the Ylide

The formation of the phosphonium salt sets the stage for the final, critical transformation into the ylide. The strongly electron-withdrawing nature of the positively charged phosphorus atom ([Ph₃P⁺-]) significantly increases the acidity of the protons on the adjacent carbon (the α-carbon).[7][10] These protons can be removed by a sufficiently strong base to generate the neutral, dipolar ylide.[3][5]

The structure of the ylide is best described as a resonance hybrid of two contributing forms: the ylide form, with adjacent positive and negative charges, and the phosphorane form, which features a phosphorus-carbon double bond.[4] While the phosphorane is often drawn for convenience, crystallographic data and quantum calculations suggest the zwitterionic ylide form is the major contributor to the true structure.[4][6]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]